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6-Amino-2-(1-aminoethyl)-4-pyrimidinol

CCR3 Antagonist Chemokine Receptor Radioligand Binding

Researchers requiring a validated CCR3 reference ligand with characterized H1 off-target activity often face variability with unprofiled analogs. This compound resolves that with quantified dual-affinity data. • Documented CCR3 Ki=6.31 nM, IC50=8.10 nM for consistent eotaxin displacement assays. • Defined H1 Ki=31.6 nM enables selectivity panel calibration and SAR expansion. • Compact scaffold (MW 154.17) with research-grade purity for reproducible results.

Molecular Formula C6H10N4O
Molecular Weight 154.17 g/mol
Cat. No. B13308920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-2-(1-aminoethyl)-4-pyrimidinol
Molecular FormulaC6H10N4O
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C1=NC(=CC(=O)N1)N)N
InChIInChI=1S/C6H10N4O/c1-3(7)6-9-4(8)2-5(11)10-6/h2-3H,7H2,1H3,(H3,8,9,10,11)
InChIKeyLQDZTBZYTKXVSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Amino-2-(1-aminoethyl)-4-pyrimidinol Identity & Target Profile


6-Amino-2-(1-aminoethyl)-4-pyrimidinol (CAS: 1343467-11-7) is a 4-pyrimidinol derivative with the molecular formula C6H10N4O and a molecular weight of 154.17 g/mol . It is commercially available at research-grade purity (typically 95%) and is intended exclusively for R&D applications . Its pharmacological profile is defined by quantified interactions with human C-C chemokine receptor type 3 (CCR3) and histamine H1 receptor, as documented in curated bioactivity databases [1].

CCR3 antagonist reference Reported binding to human CCR3 and functional antagonism of eotaxin
Dual CCR3/H1 probe Documented histamine H1 cross-reactivity enables off-target profiling studies
SAR scaffold 4-pyrimidinol core with defined 2-(1-aminoethyl) and 6-amino configuration

6-Amino-2-(1-aminoethyl)-4-pyrimidinol Substitution Risks


Substitution among 4-pyrimidinol derivatives is not functionally equivalent due to the compound's established multi-target binding signature. While the core scaffold is common, the specific 2-(1-aminoethyl) substitution and 6-amino configuration confer a documented dual-affinity profile for CCR3 (Ki = 6.31 nM) and histamine H1 receptor (Ki = 31.6 nM) [1]. This contrasts sharply with many related aminopyrimidines, which are predominantly optimized for kinases (e.g., JAK2, CDK4) or other chemokine receptors. Consequently, selecting a structurally adjacent analog without verifying its CCR3/H1 cross-reactivity risks introducing uncontrolled target engagement variables, invalidating comparative pharmacological or selectivity studies [2].

Target profile mismatch
Many 4-pyrimidinol analogs are optimized for kinases (e.g., JAK2, CDK4), not CCR3/H1 receptors; binding selectivity may not transfer.
Uncontrolled off-target engagement
Structural analogs without verified H1 cross-reactivity data may introduce histamine receptor variables, altering assay interpretation.
Functional antagonism not assured
Core scaffold similarity does not guarantee functional CCR3 antagonism; silent binding or inverse agonism may occur without eotaxin blockade confirmation.

6-Amino-2-(1-aminoethyl)-4-pyrimidinol Binding & Selectivity Data


CCR3 Binding Affinity Characterization

6-Amino-2-(1-aminoethyl)-4-pyrimidinol exhibits high-affinity binding to human CCR3 receptor, with a measured Ki value of 6.31 nM in CHOK1 cells expressing the receptor [1]. This affinity is comparable to, though moderately less potent than, optimized small-molecule CCR3 antagonists such as SB-297006 (IC50 = 39 nM binding; 250-fold selective over other chemokine receptors) and the clinical candidate trans-J-113863 (IC50 = 0.58 nM for human CCR3) . The compound therefore occupies a defined potency niche within the CCR3 ligand space, distinct from both high-picomolar clinical leads and weaker micromolar screening hits.

CCR3 Binding Affinity
Head-to-head
Ki = 6.31 nM (human CCR3)
SB-297006 IC50: 39 nM; trans-J-113863 IC50: 0.58 nM
Interpret within CCR3 reference ligand range; supports SAR positioning for nanomolar affinity tool.
Cross-study comparison; Ki vs IC50 metric context applies. Radioligand displacement assay.
CCR3 Antagonist Chemokine Receptor Radioligand Binding

CCR3 Functional Antagonism

The compound demonstrates functional antagonism of CCR3, inhibiting eotaxin binding with an IC50 value of 8.10 nM [1]. This functional readout confirms that receptor engagement translates to blockade of endogenous ligand binding. A structurally unrelated but mechanistically related CCR3 antagonist, BMS compound CHEMBL258156, exhibits a substantially more potent functional IC50 of 0.0640 nM for inhibiting eotaxin-induced chemotaxis in human eosinophils [2], illustrating the functional potency range accessible within the CCR3 antagonist class and positioning the target compound as a moderate-potency functional antagonist suitable for proof-of-concept studies.

CCR3 Functional Antagonism
Reported
IC50 = 8.10 nM (eotaxin binding inhibition)
CHEMBL258156 chemotaxis IC50: 0.0640 nM
Confirms functional CCR3 blockade; moderate potency suitable for proof-of-concept cellular assays.
Functional endpoint differs from comparator (binding vs. chemotaxis). Class-level inference applied.
CCR3 Antagonist Functional Assay Eotaxin

Histamine H1 Cross-Reactivity & Selectivity

6-Amino-2-(1-aminoethyl)-4-pyrimidinol binds to the human histamine H1 receptor with a Ki of 31.6 nM, as determined by displacement of [3H]pyrilamine in CHOK1 cells [1]. This represents only a 5.0-fold lower affinity than its CCR3 Ki, indicating significant off-target engagement at concentrations routinely used in CCR3-focused assays. In contrast, the optimized CCR3 antagonist SB-297006 demonstrates 250-fold selectivity for CCR3 over other chemokine receptors (IC50 >27 μM for CXCR1, CXCR2, CCR1, CCR7) , though direct H1 selectivity data for SB-297006 are not reported. This cross-reactivity profile distinguishes the compound from more selective CCR3 antagonists and defines its specific experimental utility.

H1 Cross-Reactivity
Cross-study comparable
H1 Ki = 31.6 nM; CCR3/H1 selectivity ~5×
SB-297006: >250× selectivity over other chemokine receptors
Documents meaningful H1 off-target engagement; differentiates from highly selective CCR3 antagonists.
Direct H1 selectivity comparator not available; cross-chemokine receptor comparison only.
Histamine H1 Receptor Off-Target Profiling Selectivity

6-Amino-2-(1-aminoethyl)-4-pyrimidinol Research Applications


CCR3 Assay Standardization & SAR Development

Given its quantified CCR3 Ki of 6.31 nM and functional IC50 of 8.10 nM, 6-Amino-2-(1-aminoethyl)-4-pyrimidinol serves as a consistent reference ligand for calibrating CCR3 binding assays [1]. Its nanomolar potency is sufficient to generate robust signal-to-noise ratios in radioligand displacement formats without saturating the assay at excessively low concentrations. The relatively compact molecular weight (154.17 Da) and defined 2-(1-aminoethyl) substitution provide a tractable scaffold for structure-activity relationship (SAR) expansion, enabling systematic exploration of modifications at the 6-amino and pyrimidinol positions to optimize potency or selectivity.

Dual CCR3/H1 Pharmacology & Off-Target Profiling

The compound's dual binding signature—CCR3 Ki = 6.31 nM and H1 Ki = 31.6 nM—makes it uniquely suited for experiments investigating the intersection of chemokine and histamine signaling pathways [1]. It can function as a dual-target probe in cellular models where both receptors are expressed, or as a defined positive control in selectivity screening panels designed to identify compounds with unacceptable H1 cross-reactivity. Procurement of this compound is specifically indicated when the research objective requires a tool with documented, quantifiable H1 off-target activity rather than a fully selective CCR3 antagonist.

Functional CCR3 Antagonism in Cellular Assays

With a confirmed functional IC50 of 8.10 nM for inhibiting eotaxin binding, this compound is appropriate for use in cell-based assays measuring eotaxin-induced responses such as eosinophil activation or chemotaxis [1]. While not as potent as advanced clinical candidates like J-113863 (IC50 = 0.58 nM) or BMS chemotaxis inhibitors (IC50 = 0.0640 nM), its intermediate potency allows for clearer delineation of concentration-response relationships in primary screening cascades where overly potent tool compounds may mask subtle SAR trends or produce assay artifacts [2].

Application
Selection Property
Validation Focus
CCR3 assay standardization & SAR
CCR3 reference ligand with reported binding affinity and functional antagonism
Signal-to-noise ratio in radioligand displacement; SAR scaffold modification at 6-amino/pyrimidinol positions
Dual CCR3/H1 pharmacology & off-target profiling
Dual CCR3/H1 binding profile with documented cross-reactivity
H1 off-target engagement verification in selectivity panels; dual-signaling pathway cellular models
Functional CCR3 antagonism in cellular assays
Moderate-potency CCR3 antagonist with eotaxin blockade confirmation
Concentration-response relationships in eosinophil activation; avoidance of assay saturation artifacts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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